molecular formula (C20H38O2)x B213153 Ethenyl heptadecanoate CAS No. 9003-95-6

Ethenyl heptadecanoate

Cat. No. B213153
CAS RN: 9003-95-6
M. Wt: 296.5 g/mol
InChI Key: BSNVHSQCRJMJHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Ethenyl heptadecanoate has a molecular weight of 298.5038 . Esters like Ethenyl heptadecanoate have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .

Scientific Research Applications

Catalytic Transformations and Ketonization

Catalytic reactions involving esters, such as those seen with various alkyl esters of heptanoic acid, highlight the potential of ethenyl heptadecanoate in catalytic processes. The study by Gliński, Szymański, and Łomot (2005) on ketonization of alkyl esters using oxide catalysts shows the reactivity of heptanoates with primary and secondary alkyl groups, suggesting that ethenyl heptadecanoate could participate in similar catalytic transformations to produce industrially relevant ketones (Gliński, Szymański, & Łomot, 2005).

Biochemical Degradation

Research on microbial remediation, such as the degradation of trichloroethylene, indicates the microbial processes' ability to transform complex organic compounds. Though ethenyl heptadecanoate is structurally different, understanding these biodegradation mechanisms can provide insights into environmental and biotechnological applications where similar ester compounds could be degraded or transformed (Pant & Pant, 2010).

Advanced Sensing Technologies

The development of ultrasensitive ethene detectors based on graphene–copper(I) hybrid materials by Fu et al. (2017) suggests a pathway for ethenyl heptadecanoate in sensor technologies, especially if its presence could influence the detection or measurement of other small organic molecules in complex mixtures (Fu et al., 2017).

Catalysis and Polymerization

The work on methanol dehydrogenation and ethene hydrogenation under various conditions, including the study of radicals in Ziegler–Natta polymerization of ethene, provides a foundation for understanding how vinyl esters like ethenyl heptadecanoate could be involved in polymerization processes or serve as modifiers in polymer chemistry (Freund et al., 2003).

properties

IUPAC Name

ethenyl heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNVHSQCRJMJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenyl heptadecanoate

CAS RN

9003-95-6
Record name Octadecanoic acid, ethenyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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